1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is a compound that belongs to the class of biaryl ureas, which are known for their biological activity, particularly in the field of medicinal chemistry. This compound features a benzothiazole moiety, which contributes to its pharmacological properties. It has been studied for its potential applications in cancer therapy and as an inhibitor of various biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) .
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 1,3-benzothiazole derivatives with chlorophenyl isocyanates or similar reagents.
Technical Details:
The resulting product can be purified using recrystallization or chromatographic techniques to achieve high purity levels necessary for biological testing .
The molecular formula of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is C14H10ClN3OS. The structure comprises a benzothiazole ring fused with a urea functional group and a chlorophenyl substituent.
The compound can undergo several chemical reactions typical for urea derivatives:
Technical Details:
The mechanism by which 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea exerts its biological effects involves interaction with specific protein targets, such as kinases.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for confirming the identity and purity of the synthesized compound .
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea has potential applications in:
Research continues into its efficacy and safety profile in preclinical models to better understand its therapeutic potential .
The benzothiazole nucleus is a privileged scaffold in drug discovery due to its capacity for diverse electronic interactions and bioisosteric equivalence to natural purines. When incorporated into urea hybrids, it confers three key pharmacological advantages:
Table 2: Bioactivity of Representative Benzothiazole-Urea Hybrids
Compound | Activity Profile | MIC (μg/mL) |
---|---|---|
2bF (Benzothiazole-TCC analog) | Anti-S. aureus | 8 (vs. TCC: 16) [1] |
2bB (Benzothiazole derivative) | Anti-Enterococcus faecalis | 8 (vs. TCC: 64) [1] |
Frentizole | Immunosuppressant, Aβ–ABAD inhibitor | IC₅₀ = 200 μM [7] |
Diarylureas evolved from industrial antimicrobials to targeted therapeutics through strategic molecular refinements:
Table 3: Evolution of Diarylurea Pharmacophores
Era | Representative Compound | Structural Features | Therapeutic Advance |
---|---|---|---|
1950s | Triclocarban (TCC) | 3,4-Dichlorophenyl + 4-chlorophenyl | Broad-spectrum antimicrobial |
1980s | Frentizole | Benzothiazole + 4-chlorophenyl | Immunosuppression |
2020s | 2bF (Benzothiazole-TCC) | 5-Chloro-6-fluorobenzothiazole + 3,4-dichlorophenyl | Enhanced potency vs. Gram-positive bacteria |
The 4-chlorophenyl group in 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea is a masterstroke in molecular design, conferring three biophysical advantages:
Computational analyses reveal that para-chlorine delocalizes electron density toward the urea linker, enhancing electrostatic complementarity with bacterial targets. Molecular electrostatic potential (MEP) maps show a −40 kcal/mol contour at urea's oxygen, intensified by the chlorophenyl ring [5] [7].
Table 4: Structure-Activity Relationship (SAR) of Chlorophenyl Substitutions
Substitution Pattern | Example Compound | Anti-S. aureus MIC (μg/mL) | Key Influence |
---|---|---|---|
4-Chloro | 1-(Benzothiazol-2-yl)-3-(4-chlorophenyl)urea | 16–32 (est.) | Optimal H-bonding, logP ~3.0 |
3-Chloro | N-(3-chlorophenyl) analog [10] | >64 (est.) | Disrupted planarity, reduced potency |
3,4-Dichloro | TCC or 2bF | 8–16 [1] | Enhanced halogen bonding, higher logP |
Concluding Remarks
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea exemplifies rational antibiotic design through fusion of pharmacophoric elements. Its benzothiazole core enables π-stacking and electronic modulation, while the para-chlorophenyl group fine-tunes lipophilicity and target complementarity. Historical developments from TCC to advanced benzothiazole hybrids highlight the scaffold's versatility against resistant pathogens. Future work should explore halogen variations (e.g., fluorine) and urea N-alkylation to further refine antimicrobial potency.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3